molecular formula C18H22N2O2 B2727097 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396843-24-5

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2727097
CAS No.: 1396843-24-5
M. Wt: 298.386
InChI Key: RTBQRCXEPDVPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(14-8-9-14)10-11-19-18(22)20-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,14,17,21H,8-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQRCXEPDVPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

The compound features a urea functional group linked to a cyclopropyl and naphthalene moiety, which may influence its biological interactions. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties.

Research indicates that compounds with similar structural frameworks often act as inhibitors of specific enzymes or receptors. For instance, urea derivatives have been shown to modulate the activity of carbonic anhydrase and other metalloenzymes, which are vital in various physiological processes .

Biological Activity Overview

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea has been evaluated for several biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives. For example, related compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 µg/mL . Further exploration into the antimicrobial spectrum of this specific compound is warranted.

Anti-inflammatory Effects

Similar urea derivatives have shown promise as inhibitors of pro-inflammatory cytokines. A study reported that certain pyrazolyl-ureas inhibited TNFα production in LPS-stimulated cells, suggesting potential anti-inflammatory properties . This mechanism could be relevant for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea as well.

Cancer Therapeutics

The compound's ability to induce apoptosis in cancer cells has been noted in related studies. Urea derivatives have been explored for their cytotoxic effects against various cancer cell lines, with some compounds showing enhanced efficacy compared to standard treatments like bleomycin . The specific cytotoxic profile of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea remains to be fully characterized.

Study 1: Antimicrobial Evaluation

A series of urea derivatives were synthesized, including 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea. The compounds were tested against various bacterial strains. Results indicated that while some exhibited significant antimicrobial activity, the specific compound's effectiveness needs further investigation through controlled assays.

Study 2: Inhibitory Effects on Cytokine Production

In vitro studies demonstrated that related compounds effectively inhibited IL-6 production in human chondro-sarcoma cells. The IC50 values ranged from nanomolar to micromolar concentrations, indicating a promising therapeutic window for inflammatory conditions .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialModerate activity (MIC ~250 µg/mL)
Anti-inflammatoryInhibition of TNFα production
CytotoxicityInduced apoptosis in cancer cells

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